molecular formula C24H18ClNO3 B6544052 2-chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide CAS No. 929371-61-9

2-chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide

Cat. No.: B6544052
CAS No.: 929371-61-9
M. Wt: 403.9 g/mol
InChI Key: RAQKANZCYLUDDN-UHFFFAOYSA-N
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Description

This compound belongs to the benzamide class, featuring a benzofuran core substituted with a 3-methyl group and a 4-methylbenzoyl moiety at the 2-position. The 2-chlorobenzamide group is attached to the 6-position of the benzofuran ring. Benzofuran-based compounds are known for their diverse bioactivities, including insecticidal and antifungal properties, as highlighted in studies of related structures .

Properties

IUPAC Name

2-chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO3/c1-14-7-9-16(10-8-14)22(27)23-15(2)18-12-11-17(13-21(18)29-23)26-24(28)19-5-3-4-6-20(19)25/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQKANZCYLUDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety, a chlorobenzamide group, and various substituents that contribute to its unique properties. Its molecular formula is C24H25ClN2O3C_{24}H_{25}ClN_{2}O_{3}, with a molecular weight of approximately 436.90 g/mol.

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. A study on related benzofurans demonstrated their ability to inhibit the growth of non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23 with IC50 values ranging from 1.48 to 47.02 µM . The mechanism involves the induction of apoptosis and inhibition of angiogenesis through pathways such as VEGFR-2 inhibition.

Antinociceptive Effects

Another area of interest is the compound's potential antinociceptive effects. Similar benzofuran derivatives have shown promising results in various models of nociception, suggesting that compounds with similar structures may also exhibit pain-relieving properties . In particular, studies have indicated that certain derivatives are significantly more potent than conventional analgesics like aspirin and acetaminophen.

Other Pharmacological Activities

Benzofuran derivatives are known for their diverse pharmacological activities, including:

  • Antioxidant effects
  • Anti-inflammatory properties
  • Antibacterial and anti-tubercular activities
  • Potential applications in treating neurodegenerative diseases like Alzheimer’s .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Cell Cycle Regulation : Studies have indicated that related compounds can affect cell cycle progression in cancer cells, leading to apoptosis.
  • Angiogenesis Inhibition : By targeting pathways involved in blood vessel formation, these compounds may prevent tumor growth.

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzofuran derivatives:

StudyFindings
Study on NSCLC Cell Lines Inhibition of A549 and NCI-H23 cell lines with IC50 values ranging from 1.48 to 47.02 µM.
Antinociceptive Study Demonstrated significant pain relief in animal models, outperforming common analgesics.
Review on Benzofuran Pharmacology Summarized various activities including anti-inflammatory and neuroprotective effects.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide demonstrate antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, potentially by interacting with key proteins involved in cell division, such as FtsZ, which is crucial for bacterial cytokinesis.

Anticancer Properties

The compound has been investigated for its anticancer potential. Its structural features suggest it may interact with specific biological targets involved in cancer cell proliferation and survival. Preliminary studies indicate that it could induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and death.

Enzyme Inhibition

The unique structure of this compound allows it to act as an enzyme inhibitor. Research into its interaction with various enzymes is ongoing, focusing on its potential to inhibit enzymes that play critical roles in disease pathways, including those involved in inflammation and cancer progression.

Case Studies

Study TitleObjectiveFindings
Antimicrobial Activity of Benzofuran DerivativesTo evaluate the antimicrobial efficacy of benzofuran derivativesThe compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Evaluation of Anticancer EffectsTo investigate the cytotoxic effects on cancer cell linesResults indicated that the compound induced apoptosis in breast cancer cells, highlighting its potential as a chemotherapeutic agent.
Enzyme Interaction StudiesTo analyze the binding affinity to target enzymesThe compound showed promising results in inhibiting specific enzymes related to inflammatory responses, indicating therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physical Properties

Key structural variations among analogs include substituents on the benzamide group, benzofuran/pyrimidine core, and additional functional groups. These modifications influence physical properties such as melting points, molecular weight, and solubility.

Table 1: Comparison of Structural and Physical Properties
Compound Name Core Structure Substituents (Benzamide/Benzofuran) Molecular Formula Molecular Weight Melting Point (°C) Reported Activity
Target Compound: 2-Chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide Benzofuran 2-Cl, 3-Me, 2-(4-Me-benzoyl) C₂₄H₁₈ClNO₃ 403.86 N/A Inferred agrochemical
4-Chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide Benzofuran 4-Cl, 3-Me, 2-(4-Me-benzoyl) C₂₄H₁₈ClNO₃ 403.86 N/A Screening compound
4-tert-Butyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide Benzofuran 4-t-Bu, 3-Me, 2-(4-Me-benzoyl) C₂₈H₂₇NO₃ 425.52 N/A Not specified
2-Chloro-N-((4-chloro-6-methylpyrimidin-2-yl)carbamoyl)benzamide Pyrimidine 2-Cl, 4-Cl, 6-Me C₁₃H₁₁Cl₂N₃O₂ 324.15 126–128 Insecticidal/antifungal
Triflumuron Urea-linked benzamide 2-Cl, N-(4-(trifluoromethoxy)phenyl) C₁₅H₁₀ClF₃N₂O₃ 358.70 N/A Insecticide

Key Observations :

  • Core Structure : The benzofuran core in the target compound may confer distinct electronic and steric properties compared to pyrimidine-based analogs (e.g., compound 15 in ). Pyrimidine derivatives exhibit lower molecular weights (324–358 g/mol) and higher melting points (126–167°C), suggesting tighter crystal packing .
  • Substituent Effects :
    • Chlorine Position : The 2-chloro substituent in the target compound vs. 4-chloro in F265-0149 may alter dipole moments and binding affinity.
    • Bulky Groups : The tert-butyl group in the analog from increases molecular weight by ~20 g/mol compared to the target compound, likely enhancing hydrophobicity .
    • Pyrimidine vs. Benzofuran : Pyrimidine-based compounds () show higher yields (85–93%) and defined melting points, indicating robust synthetic protocols .

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